
N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-carboxamid ist eine synthetische organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie weist einen Pyrazolring auf, der mit einem Indazolring verschmolzen ist, und eine Carboxamid-Funktionsgruppe ist daran gebunden.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-carboxamid umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 4-Brom-2-nitroanilin mit Methylhydrazin, um den Pyrazolring zu bilden, gefolgt von der Cyclisierung mit einem Indazolvorläufer . Die Reaktionsbedingungen umfassen oft das Rückflusskochen in einer Ethanol-Wasser-Mischung unter einer inerten Atmosphäre.
Industrielle Produktionsverfahren
Für die Produktion im industriellen Maßstab wird der Syntheseprozess auf Ausbeute und Reinheit optimiert. Dies kann die Verwendung von automatisierten Reaktoren und Durchflussverfahren beinhalten, um konstante Reaktionsbedingungen sicherzustellen. Die Rohstoffe werden in großen Mengen beschafft, und die Reaktionen werden mit sorgfältiger Überwachung von Temperatur, Druck und Reaktionszeit im großen Maßstab durchgeführt, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyrazolring.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
N-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-carboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als Pharmakophor in der Wirkstoffforschung untersucht, insbesondere auf seine entzündungshemmenden und krebshemmenden Eigenschaften.
Biologie: Die Verbindung wird in Studien im Zusammenhang mit Enzyminhibition und Rezeptorbindung verwendet.
Materialwissenschaften: Es wird auf seine mögliche Verwendung in organischen Leuchtdioden (OLEDs) und anderen elektronischen Materialien untersucht.
Wirkmechanismus
Der Wirkmechanismus von N-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In medizinischen Anwendungen kann es als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und biologische Signalwege modulieren, um seine Wirkungen auszuüben. Die genauen molekularen Zielstrukturen und Signalwege können je nach der spezifischen Anwendung und der Struktur-Aktivitäts-Beziehung der Verbindung variieren .
Wirkmechanismus
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the structure-activity relationship of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
N-(1-Methyl-1H-pyrazol-4-yl)-1H-indazol-3-carboxamid ist aufgrund seiner verschmolzenen Ringstruktur einzigartig, die ihm spezifische elektronische und sterische Eigenschaften verleiht. Dies macht es zu einem vielseitigen Gerüst für das Design von Arzneimitteln und Anwendungen in der Materialwissenschaft und bietet Vorteile in Bezug auf Stabilität und Reaktivität im Vergleich zu einfacheren Pyrazol- oder Indazol-Derivaten.
Eigenschaften
Molekularformel |
C12H11N5O |
|---|---|
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
N-(1-methylpyrazol-4-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C12H11N5O/c1-17-7-8(6-13-17)14-12(18)11-9-4-2-3-5-10(9)15-16-11/h2-7H,1H3,(H,14,18)(H,15,16) |
InChI-Schlüssel |
LJRMSMOZNVNFNU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)NC(=O)C2=NNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


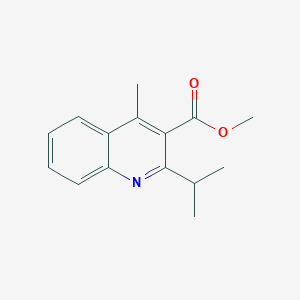
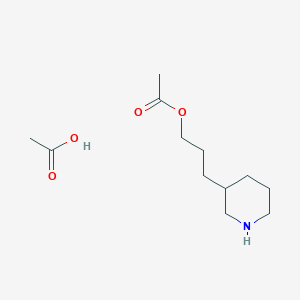



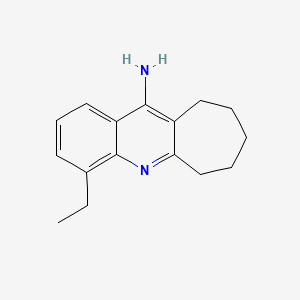
![Ethyl imidazo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B11867801.png)

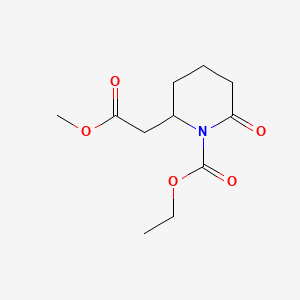
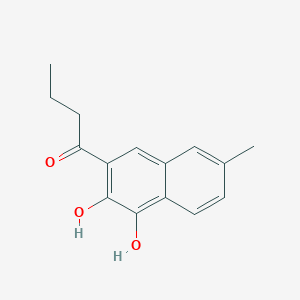
![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)


